Heptadeca-6,9-dienoic acid
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Overview
Description
. This compound is characterized by the presence of two double bonds located at the 6th and 9th positions of the heptadeca chain. It is a member of the broader class of fatty acids, which play crucial roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadeca-6,9-dienoic acid can be synthesized through several methods. One common approach involves the use of fatty acid methyl esters as starting materials. The methyl esters undergo a series of reactions, including hydrogenation and isomerization, to introduce the desired double bonds at specific positions . Acid-catalyzed and base-catalyzed methods are often employed to achieve these transformations.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the extraction of fatty acids from natural sources, such as plant oils. These fatty acids are then subjected to chemical modifications to achieve the desired structure. The use of catalysts, such as boron trifluoride in methanol (BF3/MeOH), is common to facilitate the methylation and isomerization processes .
Chemical Reactions Analysis
Types of Reactions: Heptadeca-6,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Alcohols or amines in the presence of acid catalysts are used for esterification and amidation reactions.
Major Products:
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Scientific Research Applications
Heptadeca-6,9-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules, including polymers and surfactants.
Biology: The compound is studied for its role in cellular signaling and membrane structure.
Industry: It is used in the production of biodegradable plastics and as a precursor for bio-based lubricants.
Mechanism of Action
The mechanism of action of heptadeca-6,9-dienoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Heptadeca-6,9-dienoic acid can be compared with other similar compounds, such as:
9,12-Octadecadienoic acid (Linoleic acid): Both have two double bonds, but linoleic acid has an 18-carbon chain.
9,12,15-Octadecatrienoic acid (Linolenic acid): This compound has three double bonds and an 18-carbon chain.
9,12,15-Heptadecatrienoic acid: Similar to this compound but with an additional double bond.
Uniqueness: this compound is unique due to its specific double bond positions and its potential biological activities, which distinguish it from other fatty acids .
Properties
CAS No. |
122576-58-3 |
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Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
heptadeca-6,9-dienoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9,11-12H,2-7,10,13-16H2,1H3,(H,18,19) |
InChI Key |
XQRHREDEJPUUPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCC=CCCCCC(=O)O |
Origin of Product |
United States |
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